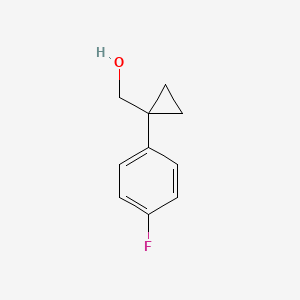

1-(4-Fluorophenyl)cyclopropylmethanol

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEQBDJFEHBFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198976-40-8 | |

| Record name | 1-(4-Fluorophenyl)cyclopropylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms Involving the 1 4 Fluorophenyl Cyclopropylmethanol Framework

C-H Bond Functionalization Strategies

The activation and functionalization of otherwise inert C-H bonds is a significant area of research in organic synthesis. In the context of 1-(4-fluorophenyl)cyclopropylmethanol, strategies have been developed to selectively functionalize the C-H bonds of the cyclopropyl (B3062369) ring.

Enantioselective Silylation of Cyclopropyl C-H Bonds

A notable advancement in the functionalization of cyclopropyl C-H bonds is the rhodium-catalyzed enantioselective silylation. This method allows for the introduction of a silicon-containing group in a highly stereocontrolled manner.

The rhodium-catalyzed hydrosilylation of cyclopropylmethanols, such as this compound, proceeds through a sophisticated catalytic cycle. Initially, the cyclopropylmethanol (B32771) undergoes dehydrogenative silylation with a silane, like diethylsilane, to form a hydrosilyl ether in situ. nih.gov This intermediate then participates in an asymmetric, intramolecular silylation of a cyclopropyl C-H bond. nih.gov The reaction is catalyzed by a rhodium complex, typically derived from a rhodium precursor and a chiral bisphosphine ligand, such as (S)-DTBM-SEGPHOS. nih.govdocumentsdelivered.com Mechanistic investigations suggest that the cleavage of the C-H bond is the turnover-limiting and enantioselectivity-determining step in this process. nih.govdocumentsdelivered.com

The enantioenriched oxasilolanes resulting from the C-H silylation are valuable synthetic intermediates. nih.gov They can undergo further transformations, for instance, a Tamao-Fleming oxidation. nih.gov This oxidation converts the organosilicon compound into a cyclopropanol, preserving the enantiomeric excess achieved during the initial C-H silylation step. nih.gov

| Transformation | Reagents | Product | Key Feature |

| Enantioselective Silylation | Diethylsilane, Rhodium catalyst, (S)-DTBM-SEGPHOS | Enantioenriched Oxasilolane | High yield and high enantiomeric excess |

| Tamao-Fleming Oxidation | Oxidizing Agent | Cyclopropanol | Conservation of enantiomeric excess |

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane group in this compound makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.

Electrophilic Ring Opening Processes

The cyclopropane ring can be opened through reactions with electrophiles. This process is initiated by the attack of an electrophile on the cyclopropane ring, leading to the formation of a carbocationic intermediate which can then be trapped by a nucleophile. This strategy has been utilized in the 1,3-oxyfluorination and 1,3-difluorination of cyclopropanes using hypervalent iodine reagents, which likely proceed via an electrophilic ring-opening mechanism. rsc.org

Construction of Fused and Bridged Ring Systems

The inherent ring strain of the cyclopropyl group in this compound provides a thermodynamic driving force for ring-opening reactions. When strategically incorporated into a larger molecular framework, this reactivity can be harnessed to construct intricate fused and bridged ring systems, which are prevalent in medicinally important compounds.

A significant application of the cyclopropylmethanol moiety is in the synthesis of benzo-fused nitrogen heterocycles. Research has demonstrated that derivatives of cyclopropylmethanol can undergo a gold-catalyzed cyclopropyl carbinol rearrangement to yield valuable nitrogen-containing ring systems. nih.gov

A synthetic methodology utilizing gold-catalyzed rearrangement of 2-tosylaminophenyl cyclopropylmethanols serves as a prime example of this transformation's potential. This reaction can be directed to selectively produce either five- or seven-membered benzo-fused nitrogen rings, depending on the substitution pattern of the cyclopropylmethanol. nih.gov While the specific use of this compound as a substrate in this exact published methodology is not detailed, the underlying principles of the reaction mechanism are directly applicable.

The proposed mechanism initiates with the activation of the alcohol by a gold(I) catalyst, often in the presence of a silver co-catalyst. This activation facilitates the departure of the hydroxyl group, leading to the formation of a carbocationic intermediate. nih.gov The subsequent reaction pathway is dictated by the stability of this carbocation.

Formation of Seven-Membered Rings: In the case of tertiary alcohols, a stable tertiary carbocation is generated. This intermediate triggers the ring-opening of the cyclopropane moiety. The resulting unsaturated fragment is then intramolecularly trapped by the tethered aniline (B41778) group, leading to the formation of a 2,3-dihydro-1H-benzo[b]azepine, a seven-membered benzo-fused nitrogen ring. nih.gov

Formation of Five-Membered Rings: With secondary alcohols, the corresponding secondary carbocation is less stable. In this scenario, fragmentation of the cyclopropane ring occurs, leading to the formation of a diene intermediate. This is followed by an intramolecular hydroamination reaction, which results in the formation of a 2-vinylindoline, a five-membered benzo-fused nitrogen ring. nih.gov

The chemoselectivity of this reaction, governed by the substitution of the cyclopropylmethanol, highlights its utility in synthetic chemistry for the targeted synthesis of diverse heterocyclic scaffolds. The reaction proceeds under mild conditions with moderate to excellent yields. nih.gov

| Reactant Type | Product | Ring Size | Key Intermediate |

| Tertiary 2-Tosylaminophenyl Cyclopropylmethanol | 2,3-Dihydro-1H-benzo[b]azepine | Seven-membered | Tertiary Carbocation |

| Secondary 2-Tosylaminophenyl Cyclopropylmethanol | 2-Vinylindoline | Five-membered | Diene |

Information specifically detailing the involvement of this compound in cyclization reactions to form (hetero)aryl-fused cyclohexa-1,3-dienes is not available in the reviewed literature.

Multicomponent Coupling Reactions of Aliphatic Alcohols

Specific examples of multicomponent coupling reactions involving this compound as an aliphatic alcohol component are not described in the available literature.

Advanced Spectroscopic and Structural Characterization Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the intensity of this absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.

For 1-(4-Fluorophenyl)cyclopropylmethanol, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group, the p-substituted fluorophenyl ring, and the cyclopropyl (B3062369) ring.

The most prominent feature for this primary alcohol would be a strong, broad absorption band in the region of 3600-3200 cm⁻¹. ucalgary.camasterorganicchemistry.com This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In the region slightly above 3000 cm⁻¹, weaker bands corresponding to the aromatic C-H stretching vibrations of the phenyl ring are anticipated. Just below 3000 cm⁻¹, absorptions from the aliphatic C-H bonds of the cyclopropyl and methanolic groups are expected.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which typically appear as a series of bands in the 1610-1450 cm⁻¹ range. Furthermore, two strong and characteristic absorptions are expected in the fingerprint region of the spectrum. A strong C-O stretching vibration for the primary alcohol should appear between 1250 and 1000 cm⁻¹. Additionally, a very strong band corresponding to the C-F stretching vibration from the fluorophenyl group is expected in the 1300-1100 cm⁻¹ range.

The key diagnostic absorption bands predicted for this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Cyclopropyl/Methanol (B129727) | Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Phenyl Ring | C=C Stretch | 1610 - 1450 | Medium, Sharp |

| Fluoro-substituent | C-F Stretch | 1300 - 1100 | Strong |

| Primary Alcohol | C-O Stretch | 1250 - 1000 | Strong |

X-ray Crystallography for Definitive Structure and Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a complete and accurate molecular structure.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds demonstrates the power of this method. For instance, the X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which shares the fluorophenyl and alcohol moieties, has been determined. benthamopen.com The study revealed that it crystallizes in the monoclinic system with the space group P21/n. benthamopen.com Such an analysis for this compound would similarly provide precise atomic coordinates, allowing for the exact measurement of all bond distances and angles.

Crucially, the crystallographic data would reveal the conformation of the molecule in the solid state, including the relative orientation of the fluorophenyl and cyclopropyl rings with respect to the methanol group. Furthermore, it would elucidate the nature of intermolecular interactions that stabilize the crystal lattice. In the case of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, the crystal structure showed the formation of an intermolecular hydrogen bond between the oxygen atom of the hydroxyl group and the nitrogen atom of an adjacent molecule. benthamopen.com For this compound, similar O-H···O or potentially weaker O-H···F hydrogen bonds would be expected to play a key role in the crystal packing.

The table below illustrates the type of crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study, using the data from the related compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol as a representative example. benthamopen.com

| Parameter | Example Value (from 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 5.3664 Å, b = 8.343 Å, c = 25.056 Å |

| Unit Cell Angles | α = 90°, β = 93.837°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Key Insights | - Definitive 3D molecular structure- Intermolecular O-H···N hydrogen bonding identified- Racemic mixture confirmed in a centrosymmetric space group |

Theoretical and Computational Investigations of 1 4 Fluorophenyl Cyclopropylmethanol Reactivity

Mechanistic Elucidation of Reaction Pathways and Transition States

Currently, there are no specific published computational studies detailing the reaction pathways and transition states for reactions involving 1-(4-Fluorophenyl)cyclopropylmethanol. Theoretical investigations in this area would be invaluable for understanding how this molecule behaves under various reaction conditions.

Future computational work could focus on:

Ring-opening reactions: The cyclopropyl (B3062369) group is known for its unique electronic properties and susceptibility to ring-opening. Density Functional Theory (DFT) calculations could be employed to model the transition states and energy barriers associated with acid-catalyzed or metal-catalyzed ring-opening processes.

Substitution and elimination reactions: The hydroxyl group can participate in a variety of substitution and elimination reactions. Computational modeling could elucidate the preferred pathways (e.g., SN1 vs. SN2, E1 vs. E2) and the influence of the 4-fluorophenyl and cyclopropyl substituents on the stability of intermediates and transition states.

Oxidation reactions: The conversion of the primary alcohol to an aldehyde or carboxylic acid could be modeled to understand the reaction mechanism and the role of different oxidizing agents.

Studies on the Origin and Control of Stereoselectivity and Enantioselectivity

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly for applications in asymmetric synthesis. However, no dedicated computational studies on the origin and control of stereoselectivity for this compound have been found.

Potential areas for future theoretical research include:

Asymmetric catalysis: For reactions involving chiral catalysts, computational methods can be used to model the catalyst-substrate interactions that govern enantioselectivity. This could involve identifying the key non-covalent interactions in the transition state that lead to the preferential formation of one enantiomer over the other.

Diastereoselectivity in addition reactions: In reactions where new stereocenters are formed, computational analysis can predict the most likely diastereomeric product by comparing the energies of the different transition states.

Quantum Chemical Calculations in Reaction Design and Prediction

The application of quantum chemical calculations for the a priori design and prediction of reactions involving this compound is an area ripe for exploration. While general principles of computational chemistry are applicable, specific predictive models for this compound are not yet available.

Future research in this domain could involve:

Predicting reaction outcomes: By calculating the thermodynamic and kinetic parameters of potential reaction pathways, computational models can predict the most favorable products under specific conditions.

Designing novel catalysts: Quantum chemical calculations can aid in the design of catalysts that are specifically tailored to promote desired transformations of this compound with high efficiency and selectivity.

Calculating spectroscopic properties: Theoretical calculations of properties such as NMR chemical shifts and vibrational frequencies can assist in the characterization of reaction products and intermediates.

Stereochemical Control and Enantiomeric Purity in Synthesis

Methodologies for Stereochemical Assignment and Confirmation

The determination of enantiomeric purity and the assignment of absolute configuration for chiral cyclopropylmethanols are accomplished through several analytical techniques. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating and quantifying enantiomers. nih.govrsc.org The choice of CSP and mobile phase is critical for achieving resolution. csfarmacie.cz

For analogous compounds like aryl-substituted cyclopropylmethanols, specific HPLC methods have been established. For instance, the enantiomers of (4-Bromophenyl)(cyclopropyl)methanol have been successfully resolved using a Chiralpak AD-H column. almacgroup.com A similar method was employed for ((1S,2R)-2-(4-methoxyphenyl)cyclopropyl)methanol using a Chiralpak IA column. These methods, which differ in the specific polysaccharide-based stationary phase and mobile phase composition, demonstrate the tailored approach required for the chiral separation of this class of compounds.

Beyond chromatographic techniques, chiroptical methods such as optical rotation measurement provide confirmation of the bulk enantiomeric composition of a sample. For example, a synthesized sample of a related compound, [(1S, 2R)-1-Fluoro-2-(4-fluorophenyl)cyclopropyl]methanol, exhibited a specific rotation of [α]D 25 = -5.7 (c = 0.62, CHCl3), confirming its enantiomeric nature. scholaris.ca Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or in the form of ¹⁹F NMR for fluorinated compounds, can also be used to determine enantiomeric excess. scholaris.ca

| Compound | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Retention Times (min) |

|---|---|---|---|---|---|

| (4-Bromophenyl)(cyclopropyl)methanol almacgroup.com | Chiralpak AD-H | Hexane/IPA (95:5) | 1.0 mL/min | 254 nm | (R)-enantiomer: 10.0, (S)-enantiomer: 11.2 |

| ((1S,2R)-2-(4-methoxyphenyl)cyclopropyl)methanol | Chiralpak IA | n-Hexane/EtOH (95:5) | 1.0 mL/min | Not Specified | Major (S,R): 16.1, Minor (R,S): 17.4 |

Enantioselective Synthetic Strategies for Chiral Fluorocyclopropylmethanols

Achieving high enantiomeric purity in fluorinated cyclopropylmethanols hinges on the use of asymmetric synthesis techniques. These strategies create the chiral centers in a controlled manner, leading to a preponderance of the desired enantiomer.

One prominent approach is the asymmetric cyclopropanation of an alkene precursor. For instance, the synthesis of a structurally similar compound, [(1S, 2R)-1-Fluoro-2-(4-fluorophenyl)cyclopropyl]methanol, was achieved via an enantioselective cyclopropanation reaction. This method utilized diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to form the cyclopropyl (B3062369) ring from a fluoro-substituted allylic alcohol, resulting in an enantiomeric excess (es) of 95%. scholaris.ca Other strategies involve the use of transition metal catalysts, such as those based on rhodium or copper, in combination with chiral ligands to catalyze the reaction between a diazo compound and an alkene, thereby constructing the cyclopropane (B1198618) ring stereoselectively.

Another key strategy involves the stereoselective reduction of a prochiral cyclopropyl ketone. The ketone, 1-(4-fluorophenyl)cyclopropyl methanone, can be reduced to the corresponding alcohol using chiral reducing agents or catalysts, which selectively produce one enantiomer over the other.

| Reactants | Key Reagents | Solvent/Additive | Conversion (%) | Isolated Yield (%) | Enantiomeric Selectivity (%) |

|---|---|---|---|---|---|

| (Z)-2-Fluoro-3-(4-fluorophenyl)prop-2-en-1-ol | Et₂Zn, CH₂I₂ | None | >95 | 90 | 95 |

Enzymatic Resolution and Biocatalytic Approaches for Analogous Chiral Alcohols

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiomerically pure chiral alcohols. These methods can involve either the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral ketone precursor.

Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. While specific data for 1-(4-fluorophenyl)cyclopropylmethanol is not detailed, processes for other racemic alcohols, such as 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase, have been extensively optimized, demonstrating the viability of this approach. mdpi.com

A more direct biocatalytic route is the asymmetric reduction of the corresponding prochiral ketone using carbonyl reductases (CRED). These enzymes, often used in whole-cell systems or as isolated enzymes, utilize a cofactor like NADPH to reduce the carbonyl group to a hydroxyl group with high stereoselectivity. This approach has been successfully applied to the synthesis of (S)-(4-Bromophenyl)(cyclopropyl)methanol. A screening of various CRED enzymes identified a suitable biocatalyst that produced the (S)-enantiomer with an excellent enantiomeric excess of over 99.0% and an isolated yield of 58%. almacgroup.com The scalability of such processes has been demonstrated, making biocatalysis an attractive option for the synthesis of chiral alcohols. almacgroup.com

| Substrate | Biocatalyst Type | Product | Isolated Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (4-Bromophenyl)(cyclopropyl)methanone | Carbonyl Reductase (CRED) | (S)-(4-Bromophenyl)(cyclopropyl)methanol | 58 | >99.0 |

Applications As Synthetic Intermediates and Building Blocks

Utility in the Synthesis of Fine Chemicals and Advanced Organic Materials

1-(4-Fluorophenyl)cyclopropylmethanol is a valuable precursor in the synthesis of fine chemicals, particularly within the pharmaceutical industry. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the cyclopropyl (B3062369) ring introduces conformational rigidity. rsc.org A structurally related compound, (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, is a key intermediate in the synthesis of Pitavastatin calcium, a medication used to lower cholesterol. google.comresearchgate.net This highlights the role of the fluorophenyl and cyclopropyl moieties in the generation of pharmaceutically active compounds. The general class of cyclopropylmethanols serves as crucial building blocks for a variety of pharmaceuticals and agrochemicals. nbinno.com

The unique electronic properties imparted by the fluorine atom also make fluorinated compounds, including those with cyclopropyl groups, attractive for the development of advanced organic materials. qualitas1998.net For instance, selectively fluorinated cyclopropanes have been explored for their use in liquid crystals. nih.gov The introduction of the C-F bond can induce significant polarity, which is a key property for liquid crystal materials. nih.gov The conformational rigidity of the cyclopropane (B1198618) ring, combined with the polarity of the fluorine atom, makes building blocks like this compound promising candidates for the design of novel organic materials with specific electronic and physical properties. rsc.org

Table 1: Examples of Fine Chemicals and Advanced Materials Derived from Related Fluorinated Cyclopropyl Precursors

| Precursor Class | Resulting Compound/Material Class | Key Features and Applications |

| Fluorinated Phenylcyclopropyl derivatives | Active Pharmaceutical Ingredients (e.g., Statins) | Enhanced metabolic stability, improved binding to biological targets. |

| Aryl-substituted trifluorocyclopropanes | Agrochemicals | Increased polarity and conformational rigidity, potentially leading to improved efficacy. rsc.org |

| Selectively fluorinated cyclopropanes | Organic Liquid Crystals | Induction of polarity and low polarizability of the C-F bond, leading to desirable dielectric anisotropy. nih.gov |

| Fluoroalkyl-substituted cyclopropanes | Custom Organic Molecules | Tailored lipophilicity and acidity for specific applications in medicinal chemistry. acs.org |

Role in the Construction of Chiral Molecular Architectures

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound can exist as a chiral molecule, and its enantiomerically pure forms, such as (R)-(-)-1-(4-Fluorophenyl)cyclopropylmethanol, are valuable building blocks for the construction of complex chiral molecular architectures.

The use of such chiral building blocks allows for the introduction of a defined stereocenter into a target molecule, which can be critical for its function. The stereoselective synthesis of molecules containing cyclopropane rings is an active area of research, with methods being developed to control the diastereoselectivity of reactions involving these strained rings. researchgate.netnih.gov The rigid nature of the cyclopropane ring in this compound can influence the stereochemical outcome of subsequent reactions, making it a useful tool in asymmetric synthesis. The ability to perform diastereoselective syntheses using cyclopropane-containing building blocks is crucial for creating complex molecules with multiple stereocenters, such as those found in natural products and potent pharmaceuticals. nih.gov

Table 2: Chiral Synthesis Applications of Cyclopropyl-Containing Building Blocks

| Chiral Building Block | Synthetic Strategy | Resulting Chiral Architecture | Significance |

| (R)-(-)-1-(4-Fluorophenyl)cyclopropylmethanol | Enantioselective synthesis | Chiral pharmaceutical intermediates | Introduction of a specific stereocenter to ensure desired biological activity. |

| Chiral pyridazinones with cyclopropyl moieties | Diastereoselective radical cyclization | Fused bicyclic systems | Control over the relative stereochemistry of newly formed rings. nih.gov |

| Chiral cyclopropyl boronates | Stereoselective cyclopropanation | Multi-substituted cyclopropanes | Versatile intermediates for the construction of complex chiral molecules. researchgate.net |

Precursor in the Development of Diverse Compound Libraries

In modern drug discovery, the generation of large and diverse compound libraries for high-throughput screening is a key strategy for identifying new lead compounds. lookchem.com Building blocks are fundamental to the construction of these libraries through combinatorial chemistry, a technique that allows for the rapid synthesis of a large number of different but structurally related molecules. lookchem.com

This compound, with its reactive hydroxyl group and distinct fluorinated aryl and cyclopropyl moieties, is an ideal candidate for a building block in the synthesis of compound libraries. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment to a variety of molecular scaffolds. By reacting this compound with a diverse set of reactants in a parallel or combinatorial fashion, a library of compounds with varying substituents can be generated. The fluorophenyl and cyclopropyl groups provide a constant core structure, which can be beneficial for establishing structure-activity relationships (SAR) during the lead optimization phase of drug discovery. The inclusion of fluorinated building blocks is a common strategy in medicinal chemistry to enhance the drug-like properties of the resulting library members.

Table 3: Suitability of this compound as a Building Block for Compound Libraries

| Feature of this compound | Relevance to Compound Library Synthesis | Potential Impact on Library Diversity and Quality |

| Reactive hydroxyl group | Allows for a wide range of chemical transformations (e.g., esterification, etherification, substitution). | Enables the introduction of a wide variety of functional groups and molecular scaffolds, leading to a diverse library. |

| Fluorophenyl moiety | Can improve metabolic stability, binding affinity, and other pharmacokinetic properties. | Enhances the "drug-likeness" of the synthesized compounds, increasing the probability of identifying viable drug candidates. |

| Cyclopropyl group | Provides conformational rigidity and a unique three-dimensional shape. | Introduces structural novelty and explores different regions of chemical space compared to more flexible building blocks. |

| Combined structural motifs | Offers a unique combination of polarity, rigidity, and aromaticity. | Leads to the creation of a library of compounds with distinct physicochemical properties, increasing the chances of finding a hit in a biological screen. |

Emerging Research Frontiers and Future Prospects

Advancements in Asymmetric Catalysis for Cyclopropane (B1198618) Derivatives

The synthesis of enantiomerically pure cyclopropane derivatives is a significant challenge in organic chemistry. The development of novel asymmetric catalytic systems is paramount for accessing specific stereoisomers of compounds like 1-(4-fluorophenyl)cyclopropylmethanol, which is crucial for their potential applications in pharmaceuticals and materials science. Recent progress in this area has focused on the use of earth-abundant metals and organocatalysis to achieve high levels of stereocontrol.

Chiral transition metal complexes, particularly those of rhodium, copper, iron, and cobalt, have proven effective in the asymmetric cyclopropanation of alkenes. nih.govorganic-chemistry.org For the synthesis of precursors to this compound, the focus lies on the enantioselective cyclopropanation of 4-fluorostyrene (B1294925) derivatives. Chiral-at-metal Rh(III) complexes have been shown to catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Furthermore, chiral cobalt(II) porphyrins have demonstrated exceptional selectivity in cyclopropanation reactions, offering unprecedented stereocontrol. nih.gov Iron porphyrin complexes have also emerged as highly effective catalysts for the enantioselective cyclopropanation of a wide range of arylalkenes, including fluorinated styrenes, with high yields and enantiomeric excesses. nih.gov

Biocatalysis represents another promising frontier, with engineered heme-containing proteins being utilized for highly stereoselective cyclopropanation reactions. wpmucdn.comacs.org These enzymatic methods can overcome some of the limitations of traditional metal-based catalysts and offer a more environmentally benign approach. The combination of biocatalysis with chemocatalysis in chemoenzymatic strategies allows for the creation of diverse libraries of chiral cyclopropane scaffolds. acs.org

Organocatalysis has also made significant strides in asymmetric cyclopropanation. Chiral amines and other small organic molecules can activate olefin substrates towards reaction with stabilized ylides, providing a metal-free alternative for the synthesis of enantioenriched cyclopropanes. princeton.edu The development of new organocatalytic systems based on concepts like directed electrostatic activation continues to expand the scope and efficiency of these transformations. princeton.edu

Table 1: Comparison of Asymmetric Catalytic Systems for Cyclopropane Synthesis

| Catalyst Type | Metal Center/Core | Ligand/Motif | Substrates | Key Advantages |

| Transition Metal Complex | Rh(III) | Chiral-at-metal | β,γ-unsaturated ketoesters, sulfoxonium ylides | Excellent enantio- and diastereoselectivity |

| Porphyrin Complex | Co(II) | Chiral Porphyrin | Alkenes, diazoacetates | Unprecedented stereocontrol |

| Porphyrin Complex | Fe(II/III) | Chiral Porphyrin | Arylalkenes, diazoacetonitrile | High turnover numbers, broad substrate scope |

| Biocatalyst | Heme-protein | Engineered Myoglobin | Fluorinated olefins, diazo compounds | High stereoselectivity, green approach |

| Organocatalyst | N/A | Dihydroindole | α,β-unsaturated aldehydes, stabilized ylides | Metal-free, novel activation modes |

Exploration of Novel Reactivity Patterns for the this compound Scaffold

The inherent ring strain of the cyclopropane moiety in this compound provides a driving force for a variety of chemical transformations. Research is increasingly focused on harnessing this reactivity in novel ways to generate molecular complexity. The electronic properties of the 4-fluorophenyl group can also be leveraged to influence the course of these reactions.

One of the most promising areas of exploration is photocatalysis. Visible-light-mediated single-electron oxidation of aryl cyclopropanes can induce ring-opening, creating reactive radical cation intermediates. nih.gov This strategy has been employed in the 1,3-oxyheteroarylation of aryl cyclopropanes, demonstrating a metal-free method for their difunctionalization. nih.govrsc.orgresearchgate.net Such approaches could be applied to the this compound scaffold to introduce new functional groups at the benzylic and terminal positions of the opened three-carbon chain. The development of asymmetric photocatalytic cycloadditions of aryl cyclopropyl (B3062369) ketones further highlights the potential to construct densely substituted, enantioenriched cyclopentane (B165970) structures. researchgate.net

The cyclopropylcarbinol moiety itself is a versatile functional group. Acid-catalyzed ring-opening reactions of cyclopropyl carbinols with nucleophiles like acetonitrile (B52724) can lead to the formation of amides, representing a Schmidt-type reaction. researchgate.net The formation of a homoallylic carbocation intermediate in these reactions opens up possibilities for a range of cascade reactions. nih.gov For instance, the reduction of related 1-aryl-2,3-diaroyl cyclopropanes to the corresponding alcohols, followed by acid treatment, results in ring-opening and fragmentation to yield 1,3-dienes. nih.gov Exploring these and other cascade reactions starting from this compound could provide rapid access to complex molecular architectures.

Furthermore, the interaction of the cyclopropyl group with neighboring functional groups can lead to unique rearrangements and transformations. For example, the reaction of cyclopropyl aryl ketones with sulfonamides mediated by a Lewis acid can initiate a cascade process to form 3,4-dihydro-2H-pyrroles. researchgate.net Investigating analogous transformations with this compound could unveil novel synthetic routes to valuable heterocyclic compounds.

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. researchgate.net For a compound like this compound, this involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. The use of biocatalysis and photocatalysis, as discussed above, aligns well with these principles by often utilizing milder reaction conditions and reducing reliance on heavy metals. wpmucdn.comnih.govrsc.org

Flow chemistry, or continuous-flow synthesis, is a powerful technology that offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. scitube.ioalmacgroup.comthieme-connect.demdpi.compharmtech.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. almacgroup.com This is particularly relevant for reactions involving hazardous intermediates or highly exothermic processes.

The synthesis of cyclopropane derivatives has been successfully adapted to continuous-flow systems. For example, the two-step conversion of hydrazine (B178648) to cyclopropane rings via a diazo species has been demonstrated in a flow setup. researchgate.net A continuous-flow synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones has also been developed using a reusable solid acid catalyst. mdpi.com These examples provide a strong foundation for designing a continuous-flow synthesis of this compound, potentially starting from 4-fluorostyrene or a related precursor. A telescoped, multi-step flow process could streamline the synthesis, reduce manual handling of intermediates, and facilitate purification. rsc.org

The integration of photocatalysis with flow chemistry is a particularly synergistic combination. The high surface-area-to-volume ratio in microreactors enhances light penetration, leading to more efficient photochemical reactions. beilstein-journals.org This approach could be highly beneficial for exploring the novel photocatalytic reactions of the this compound scaffold discussed in the previous section. By combining the principles of sustainable chemistry with the practical advantages of flow technology, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally friendly.

Q & A

What are the key synthetic routes for 1-(4-fluorophenyl)cyclopropylmethanol, and how do reaction conditions influence stereoselectivity?

The synthesis typically involves cyclopropanation of a fluorophenyl precursor followed by hydroxylation. For example, cyclopropane ring formation can be achieved via Simmons-Smith reaction using diethylzinc and diiodomethane under inert conditions . Stereoselectivity is influenced by steric hindrance around the fluorophenyl group; chiral auxiliaries or asymmetric catalysis (e.g., Ru-based catalysts) may enhance enantiomeric excess (ee) . Post-functionalization of the cyclopropane ring with methanol groups requires controlled oxidation (e.g., Sharpless dihydroxylation) or protection-deprotection strategies to avoid ring strain-induced side reactions .

How can NMR spectroscopy distinguish between diastereomers of this compound?

¹H and ¹³C NMR are critical for differentiating diastereomers. The cyclopropane ring protons (CH₂ groups) exhibit distinct splitting patterns due to vicinal coupling (³JHH ≈ 5–8 Hz) and through-space interactions with the fluorophenyl ring. For example, in the trans-diastereomer, coupling constants between cyclopropane protons and the adjacent methanol group are smaller (³JHH < 3 Hz), whereas cis-isomers show larger couplings (³JHH > 6 Hz) . ¹⁹F NMR can further resolve stereoisomers due to anisotropic shielding effects from the fluorophenyl group .

What strategies mitigate cyclopropane ring opening during functionalization of this compound?

The strained cyclopropane ring is prone to ring-opening under acidic or nucleophilic conditions. Mitigation strategies include:

- Protection of the methanol group : Converting the -OH to a silyl ether (e.g., TBSCl) reduces hydrogen-bonding-induced ring strain .

- Low-temperature reactions : Performing reactions at −78°C minimizes thermal degradation .

- Electron-withdrawing substituents : Introducing electron-deficient groups on the fluorophenyl ring stabilizes the cyclopropane via conjugation .

How does the fluorophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing fluorine atom induces a para-directing effect, polarizing the aromatic ring and enhancing electrophilic substitution resistance. Computational studies (DFT) show that the C-F bond lowers the HOMO energy of the cyclopropane ring by ~0.5 eV, reducing susceptibility to oxidation . This electronic modulation also affects hydrogen-bonding interactions in catalytic systems, as seen in asymmetric syntheses using chiral ligands .

What analytical methods are optimal for quantifying trace impurities in this compound?

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve cyclopropane degradation products (e.g., ring-opened diols) .

- GC-FID : Effective for volatile impurities (e.g., residual solvents like THF or ethyl acetate) with detection limits <10 ppm .

- X-ray crystallography : Confirms structural integrity and identifies crystalline impurities via unit cell parameter deviations .

What mechanistic insights explain contradictions in catalytic hydroxylation yields for this compound?

Conflicting hydroxylation yields (40–85%) arise from competing pathways:

- Radical intermediates : TEMPO trapping experiments confirm transient cyclopropyl radical formation during Mn(OAc)₃-mediated hydroxylation, leading to byproducts .

- Steric effects : Bulky catalysts (e.g., BINAP-Ru) favor endo-transition states, improving yields in enantioselective hydroxylation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, reducing side reactions .

How do computational models predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations suggest that the cyclopropane ring enhances binding affinity to enzymes like CYP450 via hydrophobic interactions. The fluorine atom improves metabolic stability by resisting oxidative demethylation . QSAR models correlate logP values (≈2.1) with membrane permeability, guiding derivatization for CNS-targeted applications .

What are the challenges in scaling up enantioselective synthesis of this compound?

- Catalyst cost : Chiral ligands (e.g., Josiphos) increase production costs; alternatives like immobilized enzymes (e.g., Candida antarctica lipase B) are being explored .

- Purification : Diastereomer separation requires chiral stationary-phase HPLC, which is impractical at scale. Kinetic resolution via crystallization (e.g., using L-tartaric acid) offers a scalable alternative .

How does the compound’s stability under thermal stress inform storage protocols?

Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, with mass loss attributed to cyclopropane ring opening. Storage at −20°C under argon extends shelf life (>12 months). Accelerated stability studies (40°C/75% RH) recommend desiccants (silica gel) to prevent hygroscopic degradation .

What interdisciplinary approaches address the environmental impact of synthetic byproducts?

- Green chemistry : Solvent-free mechanochemical synthesis reduces waste .

- Biodegradation assays : Pseudomonas putida strains degrade cyclopropane byproducts via epoxide hydrolase pathways .

- Life-cycle analysis (LCA) : Evaluates energy consumption in zinc-mediated cyclopropanation vs. biocatalytic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.